2-(benzylthio)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide
Description
2-(Benzylthio)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core linked to a benzylthioacetamide moiety. Its structure combines a sulfur-containing benzyl group with an acetamide side chain, which may enhance bioactivity through improved lipophilicity and target-binding interactions.
Properties
IUPAC Name |
2-benzylsulfanyl-N-pyrazolo[1,5-a]pyridin-5-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c20-16(12-21-11-13-4-2-1-3-5-13)18-14-7-9-19-15(10-14)6-8-17-19/h1-10H,11-12H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GESPZVBCAAKEBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)NC2=CC3=CC=NN3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylthio)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide typically involves the following steps:
Formation of the pyrazolo[1,5-a]pyridine scaffold: This can be achieved through the condensation reactions of aminopyrazoles with various reagents such as 1,3-diketones, unsaturated nitriles, or unsaturated ketones.
Introduction of the benzylthio group: This step involves the nucleophilic substitution of a suitable benzyl halide with a thiol group attached to the pyrazolo[1,5-a]pyridine scaffold.
Acetamide formation: The final step involves the acylation of the amine group on the pyrazolo[1,5-a]pyridine scaffold with an acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(benzylthio)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylthio group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(benzylthio)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It has potential as an antimicrobial, anticancer, antianxiety, and anti-proliferative agent.
Material Science: The compound can be used in the development of fluorescent molecules for studying intracellular processes and as chemosensors.
Biological Research: It can be used to study the dynamics of intracellular processes and the progress of organic materials.
Mechanism of Action
The mechanism of action of 2-(benzylthio)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Bioactivity
The compound shares structural motifs with several classes of bioactive heterocycles. Key comparisons include:
Table 1: Structural and Functional Comparison
Key Differentiators
Core Heterocycle :
- The pyrazolo[1,5-a]pyridine core in the target compound differs from triazolo[1,5-a]pyrimidines () and pyrazolo[1,5-a]pyrimidines (). This variation impacts electronic properties and binding affinity. For example, triazolo[1,5-a]pyrimidines showed stronger antiviral activity, while pyrazolo[1,5-a]pyrimidines demonstrated PARG inhibition for cancer .
Substituent Effects: The benzylthio group in the target compound contrasts with sulfamoyl or hydroxyethoxy groups in analogs (). Chiral centers in triazolo[1,5-a]pyrimidine hydrazones () enhanced herbicidal activity, a feature absent in the target compound, suggesting divergent optimization pathways .
Biological Targets :
- The acetamide side chain in the target compound is structurally analogous to N-acetylated derivatives in and , which are critical for antimicrobial or anticancer activity. However, the benzylthio group may confer unique selectivity; e.g., benzylthio-containing triazolo[1,5-a]pyrimidines inhibited TMV, while quinazoline-pyrazole hybrids targeted fungal pathogens .
Biological Activity
2-(Benzylthio)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and therapeutic potential.
Chemical Structure and Synthesis
The compound features a pyrazolo[1,5-a]pyridine core with a benzylthio group and an acetamide moiety. The synthesis typically involves multi-step reactions, starting from appropriate precursors such as hydrazines and pyridine derivatives. The introduction of the benzylthio group is achieved through nucleophilic substitution reactions.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to this compound. A related series of compounds demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). For instance, one study reported that certain derivatives exhibited IC50 values as low as 0.37 µM against HeLa cells, outperforming established drugs like sorafenib .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-F derivative | HeLa | 0.37 |
| 4-Cl derivative | HeLa | 0.73 |
| Sorafenib | HeLa | 7.91 |
These findings suggest that the benzylthio group may enhance the compound's ability to induce apoptosis in cancer cells.
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on key enzymes involved in cancer progression and other diseases. For example, it has shown promising results as an inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine biosynthesis in rapidly dividing cells. In vitro assays indicated that derivatives of pyrazolo[1,5-a]pyridine were more potent than known inhibitors like brequinar and teriflunomide .
The mechanisms underlying the biological activity of this compound are multifaceted:
- Apoptosis Induction : The compound promotes apoptotic pathways in cancer cells, evidenced by flow cytometry analyses showing increased sub-G1 phase populations.
- Enzyme Inhibition : By inhibiting DHODH, the compound disrupts nucleotide synthesis, leading to reduced proliferation in cancer cells.
- Antioxidant Properties : Some studies have suggested that related pyrazole compounds exhibit antioxidant activity, which may contribute to their overall therapeutic effects .
Case Studies
- Study on Anticancer Activity : A series of pyrazolo[1,5-a]pyridine derivatives were synthesized and tested for cytotoxicity against various cancer cell lines. The study concluded that modifications at the benzylthio position significantly enhanced anticancer activity .
- Inhibition of DHODH : Research focused on a related pyrazole compound demonstrated its effectiveness in inhibiting DHODH in both enzymatic assays and cell-based models. This inhibition correlated with reduced viral replication in measles virus models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
